Phytonadiol Sodium Diphosphate
CAS No.: 5988-22-7
Cat. No.: VC14591075
Molecular Formula: C31H48Na2O8P2
Molecular Weight: 656.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5988-22-7 |
|---|---|
| Molecular Formula | C31H48Na2O8P2 |
| Molecular Weight | 656.6 g/mol |
| IUPAC Name | disodium;[4-[hydroxy(oxido)phosphoryl]oxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] hydrogen phosphate |
| Standard InChI | InChI=1S/C31H50O8P2.2Na/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37;;/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37);;/q;2*+1/p-2/b25-20+;;/t23-,24-;;/m1../s1 |
| Standard InChI Key | LRWBGESCAPTUOY-CBQOWLQZSA-L |
| Isomeric SMILES | CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |
| Canonical SMILES | CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
Phytonadiol sodium diphosphate (CAS 5988-22-7), also known as phytonadiol sodium diphosphate or Kayhydrin, is derived from dihydrophytonadione (phytonadiol) through esterification with diphosphoric acid and subsequent sodium salt formation . The parent compound, phytonadione (vitamin K₁), features a 2-methyl-1,4-naphthoquinone core with a phytyl side chain at the 3-position. Reduction of the quinone moiety yields phytonadiol (dihydrovitamin K₁), which is then functionalized with diphosphate groups to improve hydrophilicity . The structural formula is illustrated below:
Synthesis and Physicochemical Properties
The synthesis involves two primary steps:
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Reduction of phytonadione: Catalytic hydrogenation converts the naphthoquinone ring to a hydroquinone, yielding phytonadiol .
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Phosphorylation: Phytonadiol reacts with diphosphoryl chloride, followed by neutralization with sodium hydroxide to form the disodium salt .
Key physicochemical properties:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 656.64 g/mol | |
| Melting point | 138°C | |
| Solubility | Water, methanol | |
| Stability | Sensitive to light and oxidation |
The diphosphate groups confer water solubility (>50 mg/mL), enabling intravenous or intramuscular administration without lipid carriers .
Pharmacological Profile
Mechanism of Action
As a vitamin K analogue, phytonadiol sodium diphosphate serves as a cofactor for γ-glutamyl carboxylase, an enzyme essential for post-translational modification of clotting factors II, VII, IX, and X . Unlike phytonadione, which requires hepatic reduction to its hydroquinone form, phytonadiol sodium diphosphate is pre-activated, bypassing rate-limiting enzymatic steps . This property accelerates the restoration of clotting factor activity in warfarin-overdosed patients .
Pharmacokinetics
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Absorption: Parenteral administration achieves peak plasma concentrations within 1–2 hours .
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Distribution: Binds to albumin (85–90%) and lipoproteins due to its amphiphilic nature .
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Metabolism: Dephosphorylation in the liver yields phytonadiol, which is further glucuronidated and excreted .
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Elimination: Renal excretion (60–70%) and fecal elimination (30–40%) .
Comparative Analysis with Vitamin K₁ Derivatives
| Parameter | Phytonadione | Phytonadiol | Phytonadiol Sodium Diphosphate |
|---|---|---|---|
| Solubility | Lipid-soluble | Low water solubility | High water solubility |
| Administration routes | Oral, IM, IV | Limited | IV, IM |
| Onset of action | 4–6 hours | N/A | 1–2 hours (theoretical) |
| Stability | Light-sensitive | Stable | Light-sensitive |
Future Directions and Research Gaps
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Clinical trials: Head-to-head comparisons between phytonadiol sodium diphosphate and standard phytonadione formulations are needed.
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Stability optimization: Encapsulation in light-protective delivery systems could mitigate degradation .
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Expanded indications: Potential roles in osteoporosis or vascular calcification warrant exploration, given vitamin K’s role in carboxylating osteocalcin .
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